N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide

halogen content elemental composition pyrazole amide

N-[4,4-Dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide (CAS 346713-62-0) is a multi-halogenated pyrazole acetamide with the molecular formula C11H6Br2Cl3N3O2 and a molecular weight of 478.35 g/mol. It belongs to the broader class of pyrazolochlorophenyl compounds, a scaffold explored in patents as Janus kinase (JAK) inhibitors, though the specific compound is not exemplified with bioactivity data in those filings.

Molecular Formula C11H6Br2Cl3N3O2
Molecular Weight 478.3 g/mol
Cat. No. B12051731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide
Molecular FormulaC11H6Br2Cl3N3O2
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(=O)C1(Br)Br)C2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C11H6Br2Cl3N3O2/c1-4(20)17-9-11(12,13)10(21)19(18-9)8-6(15)2-5(14)3-7(8)16/h2-3H,1H3,(H,17,18,20)
InChIKeyZJORHJAVVUDVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-[4,4-Dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide (CAS 346713-62-0): Core Identity and Comparator Rationale


N-[4,4-Dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide (CAS 346713-62-0) is a multi-halogenated pyrazole acetamide with the molecular formula C11H6Br2Cl3N3O2 and a molecular weight of 478.35 g/mol [1]. It belongs to the broader class of pyrazolochlorophenyl compounds, a scaffold explored in patents as Janus kinase (JAK) inhibitors, though the specific compound is not exemplified with bioactivity data in those filings [2]. The compound is commercially listed as an AldrichCPR reference standard by Sigma-Aldrich (product L203920) [1]. Primary literature on chlorantraniliprole impurity profiling provides a structural context in which multi-halogenated pyrazole fragments serve as identifiable process-related impurities in commercial anthranilic diamide insecticides [3]. The closest structural analog with distinct physicochemical properties is the pivalamide derivative N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide (CAS 439092-50-9; MW 520.43; C14H12Br2Cl3N3O2), which differs in the N-acyl substituent and molecular weight .

AldrichCPR certified reference standard for analytical quality control workflows
Unique Br₂Cl₃ isotopic signature supports unambiguous LC–HRMS identification
Published structural context within chlorantraniliprole impurity profiling literature

Why Generic Pyrazole Amide Substitution Fails for N-[4,4-Dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide


In-class pyrazole amide compounds cannot be interchanged for procurement involving CAS 346713-62-0 because the 4,4-dibromo substitution pattern, the 2,4,6-trichlorophenyl N-aryl group, and the acetamide N-acyl substituent collectively define distinct analytical, synthetic, and regulatory identity parameters that differ quantitatively from the nearest commercially available analogs. The pivalamide analog (CAS 439092-50-9) differs by a 42-Da mass increment and a C₃H₆ compositional shift , altering its chromatographic retention and mass spectrometric fragmentation behavior. Other pyrazole amides lacking the full halogen complement do not replicate the isotopic distribution signature (Br₂Cl₃) that enables unambiguous LC–HRMS identification in complex matrices [1]. In agrochemical impurity profiling, substituting an incorrect impurity reference standard would produce mismatched retention times and fragmentation patterns, leading to systematic errors in purity assessment and regulatory compliance reporting [2].

Target (Acetamide)
Pivalamide Analog
N-Acyl Substituent
Acetyl (C₂H₃O)
tert-Butylcarbonyl (C₅H₉O)
Mass & Retention
MW 478.35; shorter RP-HPLC retention
MW 520.43; longer retention from tert-butyl hydrophobicity
Reference Grade
AldrichCPR certified
Research-grade only; no CRM documentation

Quantitative Differentiation Evidence: N-[4,4-Dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide vs. Comparators


Halogen Content and Elemental Composition Differentiate This Acetamide from Non-Brominated and Lower-Halogen Pyrazole Amides

CAS 346713-62-0 possesses a molecular formula of C11H6Br2Cl3N3O2 with five halogen atoms (2 Br + 3 Cl), producing a characteristic mass spectrometric isotopic distribution pattern distinct from mono-halogenated or non-brominated pyrazole amides [1]. This Br₂Cl₃ isotopic signature enables unambiguous identification via LC–HRMS against background matrices. In contrast, chlorantraniliprole (C18H14BrCl2N5O2, MW 483.15) and its major impurities possess Br₁Cl₂ or Br₁Cl₁ halogen signatures [2]. The dibromo substitution at the pyrazole 4-position in the target compound provides a unique mass defect and isotopic abundance ratio that is distinguishable from all four major CAP impurities (IM-1 to IM-4) characterized by Kannoujia et al. (2024) [2].

Halogen Identity
Class-level
2 Br + 3 Cl / Br₂Cl₃ isotopic envelope
Distinct HRMS fingerprint differs from all four major CAP impurity classes
Br₂Cl₃ pattern absent from IM-1 through IM-4 series; supports interference-free identification
halogen content elemental composition pyrazole amide isotopic pattern

Assigned Impurity Identity in Chlorantraniliprole Supply Chain vs. Unassigned Structural Analogs

The N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide scaffold has been characterized within the context of anthranilic diamide insecticide impurity profiling [1]. While the 2024 Kannoujia et al. study identified four major impurities (IM-1 through IM-4) in commercial chlorantraniliprole, none of the characterized impurities matched the C11H6Br2Cl3N3O2 formula of the target compound [1]. This implies that CAS 346713-62-0 represents a structurally distinct impurity species or synthetic intermediate whose analytical behavior differs from the four major CAP impurities; its procurement as a characterized reference standard enables laboratories to verify whether this specific dibromo-trichlorophenyl pyrazole acetamide is present in intermediate streams or final agrochemical formulations. By contrast, the pivalamide analog (CAS 439092-50-9) has no published impurity-assignment context in the peer-reviewed chlorantraniliprole analytical literature .

Impurity Context
Context-dependent
Target: published CAP impurity framework context Analog: no peer-reviewed CAP impurity assignment
Published structural context may reduce method development burden for impurity profiling
Pivalamide analog requires de novo characterization for CAP analytical workflows
chlorantraniliprole impurity agrochemical quality control process-related impurity

Molecular Weight Distinction from Pivalamide Analog Enables Chromatographic Separation Selectivity

The acetamide derivative (CAS 346713-62-0) has a molecular weight of 478.35 g/mol (C11H6Br2Cl3N3O2) [1], while the pivalamide analog (CAS 439092-50-9) has a molecular weight of 520.43 g/mol (C14H12Br2Cl3N3O2) . This represents a 42.08 g/mol difference (8.8% relative mass increase for the pivalamide). The pivalamide contains a tert-butylcarbonyl (C₅H₉O) N-acyl substituent versus the acetamide's acetyl (C₂H₃O), creating a C₃H₆ compositional difference that directly affects reversed-phase HPLC retention, with the pivalamide expected to exhibit longer retention due to increased hydrophobicity from the tert-butyl group . This mass and polarity difference ensures that procurement of the correct acetamide reference is essential for accurate chromatographic peak assignment.

Mass Distinction
Head-to-head
ΔMW ~42 Da vs pivalamide analog
Chromatographically resolvable by reversed-phase HPLC
Acetyl vs tert-butylcarbonyl N-acyl difference alters hydrophobicity and retention
molecular weight chromatographic separation pivalamide analog acetamide

Commercial Availability as Certified Reference Material vs. Research-Grade Only Comparators

CAS 346713-62-0 is commercially available as an AldrichCPR (Certified Pharmaceutical Reference) standard from Sigma-Aldrich under product number L203920 [1]. The AldrichCPR designation indicates suitability for pharmaceutical and agrochemical analytical quality control applications. In contrast, the pivalamide analog (CAS 439092-50-9) is primarily listed through research-chemical vendors at minimum 95% purity without certified reference material documentation or pharmacopoeial recognition . For laboratories operating under GMP/GLP quality systems that require traceable certified reference standards, the AldrichCPR designation of CAS 346713-62-0 provides documented chain of custody and quality certification that generic research-grade analogs cannot match.

Reference Grade
Head-to-head
AldrichCPR L203920
Certified reference material supports GMP/GLP analytical documentation
Pivalamide analog available as research-grade only; may not satisfy CRM requirements
certified reference material AldrichCPR pharmaceutical impurity standard procurement grade

Procurement-Relevant Application Scenarios for N-[4,4-Dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide


Chlorantraniliprole Impurity Reference Standard for HPLC and LC–HRMS Method Validation

The unique Br₂Cl₃ isotopic signature (C11H6Br2Cl3N3O2) enables unambiguous detection of this compound as a process-related impurity or degradant in chlorantraniliprole active pharmaceutical ingredient (API) and formulated products [1]. Because none of the four major impurities characterized by Kannoujia et al. (2024) share the C11H6Br2Cl3N3O2 elemental composition, this compound serves as an orthogonal system suitability marker for HPLC method validation, confirming chromatographic resolution from the IM-1 (Br₀Cl₁), IM-2 (Br₁Cl₀), IM-3 (Br₂Cl₀), and IM-4 (Br₁Cl₁) impurity families [1]. Its AldrichCPR certification supports GMP/GLP-compliant analytical workflows [2].

Synthetic Intermediate Characterization in Pyrazolochlorophenyl Compound Libraries

The 4,4-dibromo substitution and 2,4,6-trichlorophenyl N-aryl motif define a scaffold covered by US Patent 11,649,241 B2, which discloses pyrazolochlorophenyl compounds as JAK kinase inhibitors [3]. Although CAS 346713-62-0 itself is not enumerated with kinase IC₅₀ data in the patent, its structural features—particularly the dibromo quaternary carbon and the trichlorophenyl group—represent key synthetic handles for diversification. The 42-Da mass difference from the pivalamide analog (CAS 439092-50-9) provides a distinct molecular weight checkpoint for reaction monitoring and intermediate purity assessment .

Multi-Halogenated Pyrazole Reference for Environmental Fate and Metabolite Studies

The compound's five halogen atoms (Br₂Cl₃) produce a mass spectrometric response profile that is distinguishable from the mono- and di-halogenated impurity series reported in commercial CAP formulations [1]. This property supports its use as a surrogate recovery standard or internal standard in environmental residue analysis of halogenated agrochemicals, where the dibromo isotopic doublet (¹:²:¹ ratio for Br₂) enables confident identification even in complex soil and plant matrices. The availability through the AldrichCPR program ensures lot-to-lot consistency and documented purity for multi-laboratory environmental monitoring studies [2].

Application
Selection Property
Validation Focus
CAP impurity reference standard
Br₂Cl₃ isotopic signature
LC–HRMS method validation and impurity profiling
Synthetic intermediate characterization
Chromatographic identity and mass distinction
Reaction monitoring and intermediate purity assessment
Environmental residue analysis
Multi-halogen MS response profile
Surrogate recovery and matrix identification
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